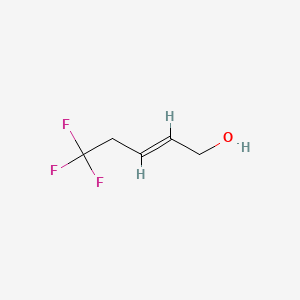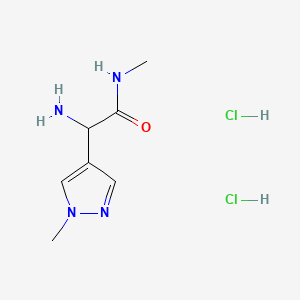![molecular formula C10H16O B13590852 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[221]heptan-2-yl)cyclopropan-1-ol is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid framework, which imparts distinct chemical properties and reactivity The bicyclo[22
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of norbornene derivatives. One common method is the reaction of norbornene with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds via a carbene intermediate, leading to the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative catalysts and reagents to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with a palladium catalyst.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropanone
Reduction: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropane
Substitution: Formation of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropyl halides
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit certain enzymes by fitting into their active sites and blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norborneol: Similar bicyclic structure but lacks the cyclopropane ring.
Isoborneol: A stereoisomer of norborneol with different spatial arrangement.
Bornyl acetate: An ester derivative of borneol with distinct chemical properties.
Uniqueness
1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol is unique due to the presence of both the bicyclic norbornane structure and the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable for studying complex chemical reactions and developing new materials .
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H16O/c11-10(3-4-10)9-6-7-1-2-8(9)5-7/h7-9,11H,1-6H2 |
Clé InChI |
QNDCTNFZCBFDNY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C3(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



aminehydrochloride](/img/structure/B13590779.png)
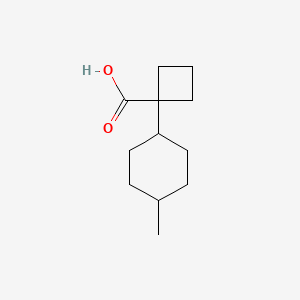
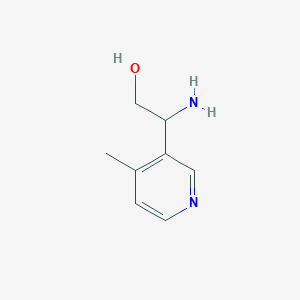
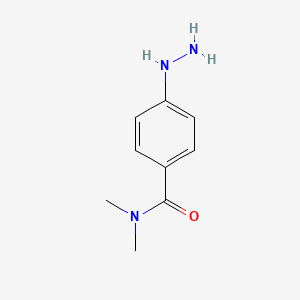
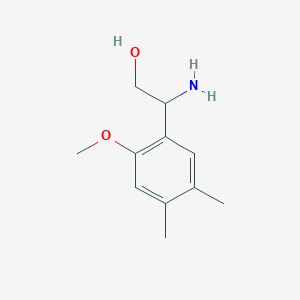
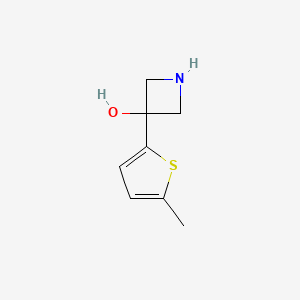
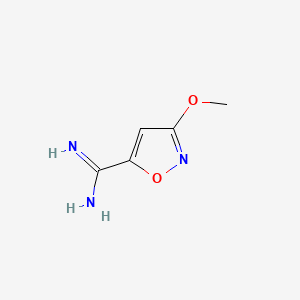
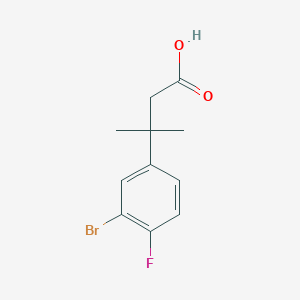
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
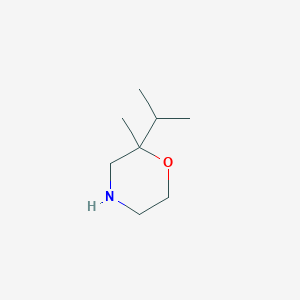
![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
